2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves the reaction of 2-methyl-1H-imidazole-4-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Thiabendazole: An antihelmintic agent used to treat parasitic worm infections.
Uniqueness
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is unique due to the presence of both the imidazole ring and the sulfanylacetamide group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-[(2-methyl-1H-imidazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-2-6(9-4)11-3-5(7)10/h2H,3H2,1H3,(H2,7,10)(H,8,9) |
InChI Key |
PODYVWSGSIDPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.